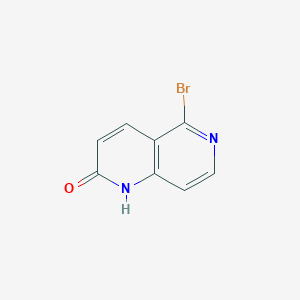

5-Bromo-1,6-naphthyridin-2(1H)-one

説明

Structure

2D Structure

3D Structure

特性

IUPAC Name |

5-bromo-1H-1,6-naphthyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrN2O/c9-8-5-1-2-7(12)11-6(5)3-4-10-8/h1-4H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBOWEWFBGYLXNY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)NC2=C1C(=NC=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity Profiles and Mechanistic Investigations of 5 Bromo 1,6 Naphthyridin 2 1h One

Influence of the Bromine Substituent on Electrophilic and Nucleophilic Reactivity

The bromine atom at the C5 position is a key functional handle that profoundly influences the molecule's reaction pathways. It acts as an electron-withdrawing group via induction, affecting the electron density of the aromatic system, and serves as an excellent leaving group in substitution reactions.

The 1,6-naphthyridinone core is an electron-deficient heterocycle, a characteristic that facilitates nucleophilic aromatic substitution (SNAr) reactions. The bromine atom at C5 is readily displaced by a variety of nucleophiles. This reactivity is analogous to that observed in other brominated naphthyridine isomers, where the bromo-substituent functions as a proficient leaving group. mdpi.com

Research on related 1,5-naphthyridine (B1222797) systems has shown that bromo-derivatives undergo substitution with amines to form aminonaphthyridines. mdpi.com For 1,6-naphthyridin-2(1H)-ones, the presence of a halogen at the C5 position is a common feature in synthetic precursors, with statistical analysis of known compounds revealing that halogenated derivatives make up a significant portion of the structural diversity, highlighting their role as key synthetic intermediates. nih.govmdpi.com The utility of the C5-bromo group as a synthetic handle is evident from the wide array of substituents found at this position in various patented structures. nih.govmdpi.com

Common nucleophilic agents employed in reactions with bromonaphthyridines include:

Primary and secondary amines

Alkoxides

Thiols

The general scheme for this transformation involves the attack of the nucleophile on the electron-deficient carbon bearing the bromine atom, followed by the elimination of the bromide ion to yield the substituted product.

The 1,6-naphthyridin-2(1H)-one ring system exhibits complex reactivity towards electrophiles. The bicyclic structure contains two pyridine-type nitrogen atoms that deactivate the rings towards electrophilic attack compared to benzene. However, the pyridin-2-one portion of the molecule is comparatively electron-rich and is the more likely site for electrophilic substitution.

The bromine atom at C5 is an ortho-, para-directing group but is also strongly deactivating. Therefore, further electrophilic substitution on the 5-bromo-1,6-naphthyridin-2(1H)-one framework is challenging and generally requires forcing conditions. Any potential substitution would be directed by the combined electronic effects of the pyridone ring, the fused pyridine (B92270) ring, and the existing bromo substituent.

Oxidation and Reduction Pathways of the this compound Framework

The this compound framework can undergo both oxidation and reduction, targeting different parts of the molecule.

Oxidation: Oxidation reactions typically target the nitrogen atoms of the naphthyridine core. Treatment with peracids (e.g., m-CPBA) can lead to the formation of the corresponding N-oxides. The specific nitrogen atom that is oxidized would depend on its relative electron density and steric accessibility.

Reduction: Reduction pathways can affect either the C-Br bond or the heterocyclic rings.

Debromination: Catalytic hydrogenation, for instance using H₂ gas with a palladium on carbon (Pd/C) catalyst, can result in reductive cleavage of the carbon-bromine bond, yielding the parent 1,6-naphthyridin-2(1H)-one.

Ring Reduction: More vigorous reduction conditions or specific reagents like sodium borohydride (B1222165) in the presence of a transition metal catalyst can lead to the saturation of one of the pyridine rings. For instance, selective reduction of the pyridine ring in 1,5-naphthyridines has been achieved using transfer hydrogenation with formic acid as the hydrogen source. mdpi.com This suggests that similar transformations could potentially afford tetrahydro-1,6-naphthyridinone derivatives from the bromo-substituted precursor.

Detailed Mechanistic Elucidation of Key Transformations

Understanding the mechanisms of the key reactions that this compound undergoes is crucial for controlling reaction outcomes and designing synthetic pathways.

The synthesis of this compound from its parent naphthyridinone involves a regioselective electrophilic aromatic substitution. The bromination occurs specifically at the C5 position. This selectivity can be rationalized by examining the electronic properties of the 1,6-naphthyridin-2(1H)-one scaffold.

The pyridin-2-one ring is activated towards electrophilic attack relative to the pyridine ring due to the electron-donating character of the lactam nitrogen. Within the pyridin-2-one ring, the C5 position is electronically favored for substitution. The mechanism proceeds via the attack of the electron-rich aromatic ring on an electrophilic bromine source (e.g., Br₂ or N-bromosuccinimide), leading to the formation of a resonance-stabilized cationic intermediate (a sigma complex). Subsequent deprotonation restores the aromaticity and yields the C5-brominated product.

The carbon-bromine bond at the C5 position is an ideal handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki, Stille, and Heck reactions. libretexts.orgyoutube.com These reactions are fundamental for creating new carbon-carbon bonds and are widely used to functionalize the naphthyridinone core. The general catalytic cycle, exemplified by the Suzuki coupling, involves three key steps. libretexts.orglibretexts.orgyoutube.com

Table 1: The Catalytic Cycle of Suzuki Coupling

| Step | Name | Description |

| 1 | Oxidative Addition | The active Palladium(0) catalyst inserts into the carbon-bromine bond of this compound. This oxidizes the palladium from the 0 to the +2 oxidation state, forming an organopalladium(II) complex. youtube.com |

| 2 | Transmetalation | An organoboron reagent (e.g., a boronic acid, R-B(OH)₂) exchanges its organic group (R) with the bromide on the palladium complex. This step requires a base to activate the organoboron species. youtube.com |

| 3 | Reductive Elimination | The two organic groups (the naphthyridinone and the R-group) on the palladium complex couple together and are eliminated from the metal center. This forms the desired C-C bond in the final product and regenerates the Palladium(0) catalyst, allowing the cycle to repeat. youtube.comyoutube.com |

This catalytic cycle enables the introduction of a vast array of aryl, heteroaryl, and alkyl groups at the C5 position, making this compound a highly valuable building block in synthetic chemistry. libretexts.org

Stability and Degradation Pathways under Controlled Research Conditions

Specific experimental data on the stability and degradation of this compound under controlled research conditions are sparse. However, based on the chemical functionalities present in the molecule, several potential degradation pathways can be anticipated under forced degradation conditions, such as exposure to acid, base, oxidative stress, and light.

The core structure of this compound features a cyclic amide, or lactam, fused within a bicyclic aromatic system. Lactam rings are known to be susceptible to hydrolysis, a process that can be catalyzed by both acidic and basic conditions. researchgate.netutrgv.edu This susceptibility is a key consideration in evaluating the stability of many heterocyclic pharmaceutical compounds. researchgate.netnih.gov

Under acidic conditions, protonation of the carbonyl oxygen would activate the carbonyl carbon towards nucleophilic attack by water, leading to the cleavage of the amide bond. Conversely, under basic conditions, direct nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon would initiate the same ring-opening hydrolysis. The resulting degradation product would be an amino acid derivative of a brominated pyridine. The rate of this hydrolysis is expected to be dependent on the pH and temperature of the environment. Studies on related bicyclic lactam systems, such as certain quinolinones, have highlighted the lability of the lactam ring to acid-catalyzed hydrolysis.

The presence of the bromo-substituted pyridine ring introduces other potential reactivity. The carbon-bromine bond on an aromatic ring can be susceptible to nucleophilic substitution, although this typically requires harsh conditions or specific activation. More relevant to degradation studies is the potential for photolytic cleavage. Bromoaromatic compounds can undergo photodecomposition upon exposure to light, particularly UV radiation. nih.govresearchgate.net This process can proceed via homolytic cleavage of the carbon-bromine bond to generate radical intermediates, which can then participate in a variety of secondary reactions, leading to a complex mixture of degradation products. nih.gov The principles of photostability testing, as outlined in regulatory guidelines, are designed to identify such liabilities. researchoutreach.org

Oxidative degradation is another plausible pathway. The electron-rich nature of the pyridinone ring system may render it susceptible to oxidation, potentially leading to the formation of N-oxides or hydroxylated derivatives. The specific outcomes would depend on the nature of the oxidizing agent employed in forced degradation studies.

Given the limited direct data, the following table summarizes the potential degradation pathways for this compound based on established chemical principles for its constituent functional groups.

| Stress Condition | Potential Degradation Pathway | Likely Primary Degradation Products | Influencing Factors |

| Acidic Hydrolysis | Cleavage of the lactam (amide) bond | Amino acid derivative of brominated pyridine | pH, Temperature |

| Basic Hydrolysis | Cleavage of the lactam (amide) bond | Salt of the amino acid derivative of brominated pyridine | pH, Temperature |

| Photolysis (UV/Vis) | Cleavage of the Carbon-Bromine bond; Potential ring degradation | Debrominated naphthyridinone, radical-derived products | Wavelength and intensity of light, presence of photosensitizers |

| Oxidation | Oxidation of the naphthyridine ring | N-oxides, hydroxylated derivatives | Oxidizing agent (e.g., H₂O₂, AIBN), Temperature |

It is important to emphasize that this represents a predictive analysis. Rigorous experimental forced degradation studies, including mass spectrometric identification of degradants, would be necessary to definitively elucidate the stability profile and degradation pathways of this compound.

Structural Elucidation and Advanced Spectroscopic Characterization of 5 Bromo 1,6 Naphthyridin 2 1h One Derivatives

Application of High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

High-resolution NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, coupling constants, and through-space interactions, a complete structural picture can be assembled.

Proton (¹H) and Carbon-13 (¹³C) NMR Spectral Analysis

The ¹H NMR spectrum of 5-Bromo-1,6-naphthyridin-2(1H)-one is expected to exhibit distinct signals for each of the aromatic and vinyl protons in the molecule. The chemical shifts are influenced by the electron-withdrawing effects of the bromine atom, the carbonyl group, and the nitrogen atoms within the bicyclic system. The pyridone ring protons, typically at C3 and C4, would likely appear as doublets, coupled to each other. The protons on the pyridine (B92270) ring would also show characteristic splitting patterns based on their coupling relationships.

The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. The carbonyl carbon (C2) is expected to resonate at a significantly downfield chemical shift, typically in the range of 160-170 ppm. The carbon atom bearing the bromine (C5) would also be shifted downfield due to the halogen's inductive effect. The remaining aromatic and vinyl carbons will appear at chemical shifts characteristic of pyridone and pyridine rings.

A hypothetical data table for the expected ¹H and ¹³C NMR chemical shifts is presented below, based on the analysis of similar structures.

| Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| 1 (N-H) | 10.0 - 12.0 (broad singlet) | - |

| 2 (C=O) | - | ~165.0 |

| 3 | ~6.5 (d, J = 8.0 Hz) | ~120.0 |

| 4 | ~7.8 (d, J = 8.0 Hz) | ~140.0 |

| 5 | - | ~118.0 |

| 7 | ~8.5 (d, J = 5.0 Hz) | ~150.0 |

| 8 | ~7.5 (dd, J = 8.0, 5.0 Hz) | ~125.0 |

| 10 | ~9.0 (d, J = 8.0 Hz) | ~155.0 |

Note: These are estimated values and the actual experimental values may vary.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

Two-dimensional (2D) NMR experiments are crucial for confirming the connectivity of atoms within the molecule.

COSY (Correlation Spectroscopy): This experiment would reveal the proton-proton coupling networks. For instance, a cross-peak between the signals for the protons at C3 and C4 would confirm their adjacent relationship. Similarly, couplings between the protons on the pyridine ring (H7, H8, and H10) would be observed.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It allows for the unambiguous assignment of each proton signal to its corresponding carbon signal in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique shows correlations between protons and carbons that are two or three bonds away. For example, the N-H proton at position 1 would be expected to show a correlation to the carbonyl carbon at C2 and the carbon at C8a. The proton at C3 would show correlations to C2, C4, and C4a. These long-range correlations are instrumental in piecing together the entire molecular structure.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space interactions between protons that are close to each other, which is particularly useful for determining stereochemistry. In the case of substituted derivatives of this compound, NOESY can help establish the relative orientation of substituents.

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis

Mass spectrometry is a vital technique for determining the molecular weight of a compound and deducing its structural features through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

HRMS provides a very precise measurement of the mass-to-charge ratio (m/z) of the molecular ion. This high precision allows for the determination of the elemental composition of the molecule, confirming the molecular formula of C₈H₅BrN₂O for this compound. The presence of bromine is readily identified by the characteristic isotopic pattern of the molecular ion peak, with two peaks of nearly equal intensity separated by two mass units (due to the isotopes ⁷⁹Br and ⁸¹Br).

Tandem Mass Spectrometry (MS/MS) for Structural Information

Tandem mass spectrometry (MS/MS) involves the fragmentation of the molecular ion and the analysis of the resulting fragment ions. The fragmentation pattern provides valuable information about the structure of the molecule. For this compound, characteristic fragmentation pathways would include the loss of CO, Br, and HCN, which are typical for pyridone and pyridine-containing compounds. The analysis of these fragments helps to confirm the connectivity of the ring system.

A hypothetical fragmentation data table is provided below:

| m/z (Fragment Ion) | Proposed Fragment |

| 224/226 | [M]⁺ (Molecular Ion) |

| 196/198 | [M - CO]⁺ |

| 145 | [M - Br]⁺ |

| 118 | [M - Br - HCN]⁺ |

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, is used to identify the functional groups present in a molecule. The spectrum of this compound would be expected to show characteristic absorption bands for the N-H, C=O, C=C, and C-Br bonds.

N-H stretch: A broad absorption band in the region of 3200-3400 cm⁻¹ would be indicative of the N-H group in the pyridone ring.

C=O stretch: A strong, sharp absorption band around 1650-1670 cm⁻¹ is characteristic of the amide carbonyl group.

C=C and C=N stretches: Aromatic and vinyl C=C and C=N stretching vibrations would appear in the region of 1400-1600 cm⁻¹.

C-Br stretch: The C-Br stretching vibration is expected to appear in the lower frequency region of the spectrum, typically around 500-600 cm⁻¹.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrational modes of chemical bonds. For this compound, the IR spectrum is expected to exhibit characteristic absorption bands that confirm its key structural features.

The most prominent feature would be the strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the pyridone ring, typically observed in the range of 1650-1700 cm⁻¹. The presence of the N-H group in the lactam ring would be confirmed by a stretching vibration in the region of 3200-3400 cm⁻¹. Furthermore, the aromatic C-H stretching vibrations of the naphthyridine core are expected to appear above 3000 cm⁻¹, while the C=C and C=N stretching vibrations of the bicyclic aromatic system would produce a series of bands in the 1400-1600 cm⁻¹ region. The C-Br stretching vibration is anticipated to be found in the lower frequency region of the spectrum, typically between 500 and 600 cm⁻¹.

Table 1: Predicted Infrared (IR) Absorption Bands for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| Carbonyl (C=O) | Stretching | 1650 - 1700 |

| Amine (N-H) | Stretching | 3200 - 3400 |

| Aromatic C-H | Stretching | > 3000 |

| Aromatic C=C/C=N | Stretching | 1400 - 1600 |

| Carbon-Bromine (C-Br) | Stretching | 500 - 600 |

Electronic Absorption and Emission Spectroscopy for Optical Properties

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic structure of a molecule by measuring its absorption of UV or visible light, which excites electrons from lower to higher energy orbitals. The UV-Vis spectrum of this compound is expected to be characterized by absorptions arising from π→π* and n→π* electronic transitions within the conjugated naphthyridinone system.

The π→π* transitions, which involve the excitation of electrons from π bonding orbitals to π* antibonding orbitals, are typically intense and occur at shorter wavelengths. The n→π* transitions, resulting from the excitation of non-bonding electrons (from the nitrogen and oxygen atoms) to π* antibonding orbitals, are generally less intense and appear at longer wavelengths. The presence of the bromine atom, a halogen substituent, may induce a bathochromic (red) shift in the absorption maxima due to its electron-donating and -withdrawing resonance and inductive effects.

A review of related naphthyridine derivatives suggests that the absorption maxima would likely fall within the 200-400 nm range. However, specific experimental λmax values and the definitive assignment of electronic transitions for this compound are not documented in the available scientific literature.

Table 2: Predicted UV-Vis Absorption and Electronic Transitions for this compound

| Electronic Transition | Predicted Wavelength Range (nm) |

| π→π | 200 - 300 |

| n→π | 300 - 400 |

X-ray Crystallography for Precise Solid-State Molecular Architecture Determination

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would provide definitive information on the bond lengths, bond angles, and intermolecular interactions of this compound, confirming its planar structure and revealing details about its crystal packing.

Despite the importance of such data, a search of crystallographic databases, including the Protein Data Bank, reveals a lack of publicly available crystal structures for 1,6-naphthyridin-2(1H)-ones that possess a double bond between the C3 and C4 positions, the class to which this compound belongs. This absence of experimental crystallographic data prevents a detailed discussion of its solid-state architecture. Theoretical modeling could provide predictions of its molecular geometry, but experimental validation is crucial for definitive structural elucidation.

Theoretical and Computational Chemistry Studies on 5 Bromo 1,6 Naphthyridin 2 1h One

Electronic Structure and Bonding Investigations

The electronic structure and bonding characteristics of 5-bromo-1,6-naphthyridin-2(1H)-one are fundamental to understanding its chemical behavior. Computational methods such as Density Functional Theory (DFT) are instrumental in elucidating these features.

Density Functional Theory (DFT) Calculations for Geometry Optimization and Electronic Properties

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For a molecule like this compound, DFT calculations, typically using a functional like B3LYP with a suitable basis set (e.g., 6-31G* or cc-pVDZ), would be employed to determine its most stable three-dimensional geometry (geometry optimization). This process finds the arrangement of atoms that corresponds to the lowest energy state of the molecule.

Once the optimized geometry is obtained, a range of electronic properties can be calculated. These properties provide insights into the molecule's stability, reactivity, and spectroscopic characteristics. Key electronic properties that would be investigated include the total energy, dipole moment, and the energies of the molecular orbitals. For instance, in a study of a novel quinoline-based iminothiazoline derivative, DFT calculations were used to optimize the molecular structure and perform frequency calculations to ensure the structure corresponds to a true energy minimum. nih.gov Similarly, for a series of tunable quinoline (B57606) derivatives, DFT was employed to analyze kinetic and thermodynamic stability, as well as optical and electronic properties. nih.gov

Analysis of Frontier Molecular Orbitals (FMOs) and Reactivity Prediction

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for predicting a molecule's reactivity. The HOMO is the orbital from which a molecule is most likely to donate electrons in a reaction (nucleophilicity), while the LUMO is the orbital to which a molecule is most likely to accept electrons (electrophilicity).

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a key indicator of chemical reactivity and kinetic stability. A smaller HOMO-LUMO gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov In the case of this compound, the electron-withdrawing nature of the bromine atom and the pyridone ring would influence the energies and localizations of the HOMO and LUMO. A DFT study on a bromo-substituted quinoline derivative revealed that the HOMO was primarily localized on the thiazole (B1198619) ring, while the LUMO was distributed over the quinoline and benzamide (B126) moieties, providing insight into the reactive sites of the molecule. nih.gov

A hypothetical FMO analysis for this compound would likely show the HOMO distributed over the naphthyridinone ring system, with some contribution from the bromine atom's lone pairs. The LUMO would be expected to be delocalized over the electron-deficient pyridine (B92270) ring and the carbonyl group.

| Parameter | Significance | Predicted Trend for this compound |

| HOMO Energy | Indicates nucleophilicity | Lowered due to electron-withdrawing groups |

| LUMO Energy | Indicates electrophilicity | Lowered due to electron-withdrawing groups |

| HOMO-LUMO Gap (ΔE) | Indicates chemical reactivity | Potentially smaller, suggesting higher reactivity |

Charge Distribution and Molecular Electrostatic Potential (MEP) Mapping

The distribution of electron density within a molecule is not uniform, leading to regions of partial positive and negative charge. This charge distribution can be visualized using a Molecular Electrostatic Potential (MEP) map. The MEP is a plot of the electrostatic potential on the electron density surface of a molecule. It is a valuable tool for predicting how a molecule will interact with other molecules, particularly in non-covalent interactions.

In an MEP map, regions of negative electrostatic potential (typically colored red or yellow) indicate areas that are rich in electrons and are likely sites for electrophilic attack. Conversely, regions of positive electrostatic potential (typically colored blue) are electron-poor and are susceptible to nucleophilic attack. For this compound, the MEP map would be expected to show a negative potential around the oxygen atom of the carbonyl group and the nitrogen atom of the pyridine ring. The hydrogen atom attached to the nitrogen in the pyridone ring and the regions around the bromine atom would likely exhibit a positive potential. A study on a halogenated cyclohexene (B86901) derivative demonstrated that the negative potential was concentrated over the electronegative atoms, while positive potentials were found on the phenyl rings. nih.gov

Natural Bond Orbital (NBO) Analysis and Intramolecular Charge Transfer

Natural Bond Orbital (NBO) analysis is a theoretical method used to study intramolecular interactions, such as hyperconjugation and intramolecular charge transfer (ICT). NBO analysis provides a localized picture of bonding and allows for the quantification of the stabilization energy associated with electron delocalization from an occupied NBO (a donor) to an unoccupied NBO (an acceptor).

Quantum Chemical Descriptors and Their Correlation with Chemical Reactivity

Quantum chemical descriptors are numerical values derived from computational chemistry that quantify various electronic and structural properties of a molecule. These descriptors can be correlated with experimental observations of chemical reactivity and biological activity. Some key quantum chemical descriptors include:

Ionization Potential (IP): The energy required to remove an electron from a molecule. It is related to the HOMO energy.

Electron Affinity (EA): The energy released when an electron is added to a molecule. It is related to the LUMO energy.

Electronegativity (χ): A measure of an atom's ability to attract shared electrons. It is calculated as the average of IP and EA.

Chemical Hardness (η): A measure of a molecule's resistance to a change in its electron distribution. It is proportional to the HOMO-LUMO gap.

Chemical Softness (S): The reciprocal of chemical hardness, indicating a molecule's polarizability.

Electrophilicity Index (ω): A measure of a molecule's ability to act as an electrophile.

These descriptors, calculated for this compound, would provide a quantitative basis for predicting its reactivity. For example, a higher electrophilicity index would suggest a greater propensity to react with nucleophiles. Studies on various nitrogen-containing heterocycles have demonstrated the utility of these descriptors in understanding their thermochemical properties and reactivity. nih.gov

| Descriptor | Formula | Interpretation |

| Ionization Potential (IP) | IP ≈ -EHOMO | Energy to lose an electron |

| Electron Affinity (EA) | EA ≈ -ELUMO | Energy gained by accepting an electron |

| Electronegativity (χ) | χ = (IP + EA) / 2 | Ability to attract electrons |

| Chemical Hardness (η) | η = (IP - EA) / 2 | Resistance to change in electron configuration |

| Electrophilicity Index (ω) | ω = χ2 / (2η) | Propensity to act as an electrophile |

Intermolecular Interactions and Crystal Packing Theory (for related crystalline compounds)

In the solid state, molecules of this compound would be held together by a network of intermolecular interactions. Understanding these interactions is crucial for predicting the crystal structure and solid-state properties of the compound.

Structure Activity Relationship Sar Studies and Molecular Design of 5 Bromo 1,6 Naphthyridin 2 1h One Derivatives

Systematic Functionalization of the 5-Bromo-1,6-naphthyridin-2(1H)-one Scaffold and its Impact on Molecular Interactions

The 1,6-naphthyridin-2(1H)-one core is a recognized privileged scaffold in medicinal chemistry, and its functionalization at various positions has been a key strategy in drug discovery. nih.gov The presence of a bromine atom at the C5 position offers a valuable synthetic handle for introducing further molecular diversity, typically through cross-coupling reactions.

The C5 position of the 1,6-naphthyridin-2(1H)-one ring system is a critical site for modification, and the introduction of a bromine atom provides a versatile starting point for diversification. Halogen substituents are present in approximately 15% of the known 1,6-naphthyridin-2(1H)-ones that feature a single bond between C3 and C4. nih.govsemanticscholar.org

The bromine atom itself can influence molecular interactions through several mechanisms:

Steric and Electronic Effects: The size and electronegativity of the bromine atom can directly impact how the molecule fits into a binding pocket and interacts with amino acid residues.

Halogen Bonding: The electropositive crown on the bromine atom can form favorable halogen bonds with electron-donating atoms like oxygen or nitrogen in a receptor, which can be a critical factor for binding affinity.

Synthetic Handle: More importantly, the C5-bromo group is an excellent leaving group for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura or Sonogashira couplings. This allows for the introduction of a wide array of substituents, including aryl, heteroaryl, and alkyl groups, to probe the chemical space around this position.

In a comprehensive study of related 1H-imidazo[4,5-h] semanticscholar.orgijpsonline.comnaphthyridin-2(3H)-one derivatives, the introduction of a 4'-carboxamide phenoxy group at the C5 position was found to significantly enhance inhibitory potency against the c-Met kinase. nih.gov This highlights the importance of extending larger, functionalized groups from this position to access key interaction points within a target's binding site. The optimal substituent often engages in specific hydrogen bonds or hydrophobic interactions, thereby anchoring the inhibitor and increasing its residence time and potency.

Table 1: Impact of C5-Position Substituents on c-Met Kinase Inhibition for a Related Imidazo[4,5-h] semanticscholar.orgijpsonline.comnaphthyridinone Scaffold Note: This data is for a related scaffold and serves to illustrate the potential impact of C5 modification.

| Compound ID | C5-Substituent | IC50 (µM) |

| Base Scaffold | -H | >50 |

| Derivative 1 | -Br | 25.3 |

| Derivative 2 | -Phenoxy | 8.1 |

| Derivative 3 | 4'-Carboxamide phenoxy | 2.6 |

Data derived from SAR studies on related naphthyridine cores. nih.gov

The N1 and C2 (carbonyl) positions of the pyridone ring are fundamental to the core structure and its interaction profile.

N1 Position: The N1 position is frequently substituted in 1,6-naphthyridin-2(1H)-one derivatives. nih.gov The substituent at this position can project into solvent-exposed regions or interact with specific sub-pockets of a binding site. SAR studies on various naphthyridinone classes have shown that modifications at N1 can significantly modulate potency and selectivity. For instance, in a series of 1,5-naphthyrid-2-one based bacterial topoisomerase inhibitors, the substitution at the N1 position was critical for antibacterial activity, with a cyanomethyl group leading to improved potency and a broader spectrum of activity. nih.gov The choice of substituent, from small alkyl groups to larger, more complex moieties, can influence solubility, cell permeability, and the formation of hydrogen bonds.

C2 Carbonyl Group: The carbonyl oxygen at the C2 position is a key hydrogen bond acceptor. It frequently forms a crucial hydrogen bond with a backbone N-H group of an amino acid residue in the hinge region of protein kinases, a common target class for this scaffold. This interaction often serves as a primary anchor, orienting the rest of the molecule within the active site. Chemical modification of the carbonyl group itself (e.g., reduction or conversion to a thione) is generally detrimental to binding affinity for kinase targets, as it disrupts this critical hydrogen bond interaction.

C3 and C4 Positions: The saturation level between C3 and C4 (single vs. double bond) has been shown to correlate with different biological activities. semanticscholar.org For compounds with a C3-C4 single bond, these positions can bear substituents that adopt specific 3D conformations. In contrast, a C3-C4 double bond results in a more planar system. Substituents at C3 can be used to modulate polarity and solubility, while bulkier groups at C4 can introduce steric hindrance or form productive hydrophobic interactions.

C7 and C8 Positions: The C7 and C8 positions on the second pyridine (B92270) ring offer additional vectors for chemical modification. In many reported series, these positions are often unsubstituted. semanticscholar.org However, introducing substituents can improve target selectivity and physicochemical properties. For example, in a study on benzo[b] semanticscholar.orgijpsonline.comnaphthyridine derivatives, the presence of an acceptor substituent at the C8 position was found to be important for reactivity and subsequent derivatization. mdpi.com The strategic placement of functional groups at C7 or C8 can exploit specific features of a target's binding site that are not engaged by the core scaffold alone.

Computational Approaches to SAR

Computational chemistry provides powerful tools to rationalize observed SAR data and to guide the design of new derivatives with improved properties. Techniques like QSAR and molecular docking are routinely employed to study 1,6-naphthyridin-2(1H)-one analogues.

QSAR modeling establishes a mathematical correlation between the chemical structures of a series of compounds and their biological activities. For scaffolds like 1,6-naphthyridin-2(1H)-one, 3D-QSAR methods such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are particularly insightful.

In a study on closely related benzo[h] semanticscholar.orgijpsonline.comnaphthyridin-2(1H)-one analogues as mTOR inhibitors, both CoMFA and CoMSIA models were developed. ijpsonline.com These models yielded high predictive power (q² > 0.6, r² > 0.9), indicating their reliability. ijpsonline.com The resulting 3D contour maps provided a visual guide to the SAR:

Steric Fields: Green contours indicated regions where bulky substituents would enhance activity, while yellow contours showed areas where bulk was detrimental.

Electrostatic Fields: Blue contours highlighted areas where electropositive groups were favored, and red contours indicated where electronegative groups would increase potency.

Hydrophobic and Hydrogen Bond Fields (CoMSIA): These maps further detailed the specific types of interactions that were favorable or unfavorable in different regions around the scaffold.

Such QSAR models allow for the virtual screening of proposed structures and the prioritization of synthetic targets, thereby saving time and resources. ijpsonline.com

Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of a ligand when it interacts with a target receptor, such as a protein or enzyme. This method is instrumental in understanding the SAR of this compound derivatives at an atomic level.

For the benzo[h] semanticscholar.orgijpsonline.comnaphthyridin-2(1H)-one mTOR inhibitors, molecular docking studies successfully elucidated the binding mode within the ATP-binding pocket of the enzyme. ijpsonline.com The docking results typically reveal key interactions, such as:

The C2-carbonyl oxygen acting as a hydrogen bond acceptor with hinge region residues.

The naphthyridine core forming π-π stacking interactions with aromatic amino acid side chains (e.g., Tyrosine, Phenylalanine).

Substituents at positions like C5 projecting into specific sub-pockets where they can form additional hydrogen bonds, hydrophobic, or halogen bond interactions.

By combining the insights from QSAR contour maps with molecular docking poses, researchers can design new derivatives with functional groups precisely placed to maximize favorable interactions with the target, leading to compounds with enhanced biological activity. ijpsonline.com

Pharmacophore Modeling and Virtual Screening for Ligand Discovery

The quest for novel bioactive molecules targeting specific biological pathways has been significantly accelerated by computational techniques. Among these, pharmacophore modeling and virtual screening stand out as powerful tools for the rational design and discovery of new ligands. In the context of this compound derivatives, these methodologies have been instrumental in identifying potent and selective inhibitors for various therapeutic targets, particularly protein kinases.

Pharmacophore modeling involves the identification of the essential three-dimensional arrangement of chemical features that a molecule must possess to exhibit a specific biological activity. A pharmacophore model does not represent a real molecule or a real association of functional groups, but rather a set of abstract features that are crucial for molecular recognition at a receptor's binding site. These features typically include hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, aromatic rings, and positive or negative ionizable groups.

For the 1,6-naphthyridin-2(1H)-one scaffold, which is a common core in many kinase inhibitors, pharmacophore models are often developed based on the known binding modes of active compounds within the ATP-binding pocket of a target kinase. While specific pharmacophore models for this compound are not extensively detailed in publicly available literature, general models for related naphthyridinone-based kinase inhibitors can be extrapolated. These models typically highlight the importance of the heterocyclic core in forming key hydrogen bond interactions with the hinge region of the kinase. The bromine atom at the 5-position can contribute to the hydrophobic interactions or act as a key anchoring point within a specific sub-pocket of the binding site, enhancing both potency and selectivity.

A hypothetical pharmacophore model for a this compound derivative targeting a generic kinase could be characterized by the features outlined in the table below.

Table 1: Hypothetical Pharmacophore Features for a this compound Kinase Inhibitor

| Feature ID | Feature Type | Location on Scaffold | Corresponding Interaction with Kinase |

|---|---|---|---|

| HBA1 | Hydrogen Bond Acceptor | N1 of naphthyridinone | Hinge Region Residue (e.g., NH of Alanine) |

| HBD1 | Hydrogen Bond Donor | NH of naphthyridinone | Hinge Region Residue (e.g., C=O of Leucine) |

| HYP1 | Hydrophobic Feature | Bromine at C5 | Hydrophobic Pocket |

| ARO1 | Aromatic Ring | Naphthyridinone Core | π-π Stacking with Aromatic Residues |

| HYP2 | Hydrophobic Feature | Substituent at N1 or C3 | Solvent-exposed region or additional pocket |

Once a pharmacophore model is established and validated, it can be used as a three-dimensional query to screen large virtual libraries of chemical compounds. This process, known as virtual screening, allows for the rapid and cost-effective identification of potential "hit" compounds that match the pharmacophore and are therefore likely to bind to the target of interest. These virtual hits can then be prioritized for experimental testing, significantly narrowing down the number of compounds that need to be synthesized and evaluated in the laboratory.

The virtual screening workflow for discovering novel ligands based on the this compound scaffold typically involves several key steps:

Database Selection and Preparation: A large database of commercially available or proprietary compounds is selected. These compounds are typically filtered based on drug-like properties (e.g., Lipinski's rule of five) to remove molecules with undesirable physicochemical characteristics.

Pharmacophore-Based Screening: The validated pharmacophore model is used to screen the prepared database. Compounds that fit the pharmacophoric features with a certain degree of tolerance are retained.

Molecular Docking: The hits from the pharmacophore screening are then subjected to molecular docking studies. Docking predicts the preferred orientation of a ligand when bound to a receptor and estimates the binding affinity. This step helps to refine the hit list by removing compounds that may fit the pharmacophore but have steric clashes or unfavorable interactions with the binding site.

Visual Inspection and Hit Selection: The top-ranked compounds from docking are visually inspected to assess their binding modes and interactions with key residues. A final selection of promising candidates is then made for acquisition or synthesis and subsequent biological evaluation.

The table below illustrates a representative outcome of a virtual screening campaign aimed at identifying novel kinase inhibitors with a 1,6-naphthyridin-2(1H)-one core.

Table 2: Representative Data from a Virtual Screening Campaign for Naphthyridinone-Based Kinase Inhibitors

| Phase of Screening | Number of Compounds | Key Selection Criteria |

|---|---|---|

| Initial Compound Library | 1,000,000 | Drug-like properties (e.g., molecular weight, logP) |

| After Pharmacophore Filtering | 50,000 | Fit score > 0.8 to the pharmacophore model |

| After Molecular Docking | 1,000 | Predicted binding energy < -8.0 kcal/mol |

| Final Hit List for Testing | 50 | Favorable binding mode and interactions |

Through the iterative process of pharmacophore modeling, virtual screening, and experimental validation, novel this compound derivatives with desired biological activities can be efficiently discovered and optimized. This computational approach not only accelerates the drug discovery process but also provides valuable insights into the structure-activity relationships of this important class of compounds.

Advanced Research Applications and Emerging Directions in 5 Bromo 1,6 Naphthyridin 2 1h One Chemistry

5-Bromo-1,6-naphthyridin-2(1H)-one as a Versatile Synthetic Building Block.sinfoochem.com

The inherent reactivity of the carbon-bromine bond in this compound, coupled with the rich chemistry of the naphthyridinone scaffold, establishes it as a cornerstone for synthetic chemists. Its application extends from the creation of intricate heterocyclic systems to the generation of precursors for cutting-edge materials.

Precursor in the Construction of Complex Heterocyclic Systems.sinfoochem.com

The 1,6-naphthyridin-2(1H)-one framework is a key component in a vast number of compounds, with over 17,000 derivatives documented in scientific literature and patents. nih.govresearchgate.net The bromine atom at the C5 position of this compound serves as a versatile anchor point for the elaboration of this core structure. Through various cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig aminations, a diverse array of substituents can be introduced at this position. This capability allows for the systematic exploration of the chemical space around the naphthyridinone scaffold, leading to the synthesis of novel, complex heterocyclic architectures with potential applications in drug discovery and materials science. nih.gov

The synthesis of such complex systems often involves multi-step sequences. For instance, the construction of the 1,6-naphthyridin-2(1H)-one core itself can be achieved through methods starting from a preformed pyridine (B92270) or pyridone ring. nih.govmdpi.com Once the 5-bromo derivative is obtained, it can undergo further transformations to build more elaborate structures.

Role in the Development of Advanced Materials Precursors.sinfoochem.com

The unique electronic and photophysical properties of the 1,6-naphthyridine (B1220473) core make it an attractive candidate for the development of advanced materials. The presence of the bromine atom in this compound provides a convenient attachment point for polymerizable groups or other functional moieties. This allows for the incorporation of the naphthyridinone unit into larger macromolecular structures, such as polymers and dendrimers. These materials may exhibit interesting properties, including luminescence, conductivity, and thermal stability, making them suitable for applications in organic light-emitting diodes (OLEDs), sensors, and other electronic devices. The ability to precisely modify the structure of the naphthyridinone precursor through reactions at the C5-bromo position is crucial for fine-tuning the properties of the resulting materials.

Design and Synthesis of Molecular Probes for Chemical Biology Studies.sinfoochem.com

The 1,6-naphthyridinone scaffold has been identified as a key pharmacophore in a variety of biologically active compounds. The strategic placement of a bromine atom at the C5 position provides a reactive handle for the attachment of reporter groups, affinity tags, or other functionalities, enabling the transformation of these molecules into powerful molecular probes for investigating complex biological processes.

Development of Enzyme Inhibitors for Mechanistic Research.rug.nl

The 1,6-naphthyridinone core is present in molecules that have been shown to inhibit the activity of various enzymes. By utilizing this compound as a starting material, medicinal chemists can synthesize libraries of derivatives with diverse substituents at the C5 position. These libraries can then be screened against specific enzyme targets to identify potent and selective inhibitors. The bromine atom can be replaced with different functional groups to probe the structure-activity relationship (SAR) and optimize the binding affinity and inhibitory potency. These inhibitors can serve as valuable tools for elucidating the mechanisms of enzyme function and for validating new drug targets. For example, derivatives of the related 1,5-naphthyridine (B1222797) scaffold have been investigated as kinase inhibitors. nih.gov

Investigation of DNA-Intercalating Properties (for derivatives).nih.gov

The planar aromatic structure of the naphthyridine ring system suggests that its derivatives may have the ability to intercalate between the base pairs of DNA. The bromine atom in this compound can be used to attach various side chains that can influence the DNA binding affinity and sequence selectivity of the resulting compounds. By systematically varying the nature of the substituent at the C5 position, researchers can explore the structural requirements for effective DNA intercalation. These studies are crucial for the rational design of new anticancer agents and other therapeutic compounds that target DNA.

Integration with Automated Synthesis and High-Throughput Screening Methodologies.nih.gov

The increasing demand for large and diverse compound libraries in drug discovery and materials science has driven the development of automated synthesis and high-throughput screening (HTS) platforms. rug.nlrug.nlrsc.org The versatility of this compound as a synthetic building block makes it highly amenable to these modern techniques.

The reactivity of the C5-bromo group allows for the parallel synthesis of a multitude of derivatives using automated liquid handlers and robotic systems. rug.nlrug.nlrsc.org This enables the rapid generation of extensive compound libraries with diverse functionalities at this position. These libraries can then be subjected to HTS assays to quickly identify "hit" compounds with desired biological activities or material properties. rug.nlrug.nlrsc.org The combination of automated synthesis and HTS significantly accelerates the discovery and optimization process, making the exploration of the chemical space around the 1,6-naphthyridin-2(1H)-one scaffold more efficient and cost-effective. rug.nlrug.nlrsc.org

Interdisciplinary Research Avenues and Future Prospects in Bromo-Naphthyridinone Chemistry

The convergence of chemistry, biology, and materials science is opening new frontiers for the application of this compound and its derivatives. The inherent reactivity of the bromine atom, coupled with the biological relevance of the naphthyridinone core, makes these compounds particularly attractive for innovative research.

Medicinal Chemistry and Chemical Biology:

The 1,6-naphthyridin-2(1H)-one framework is recognized as a "privileged structure" in medicinal chemistry, frequently appearing in compounds with a wide range of biological activities. mdpi.com The introduction of a bromine atom at the C5 position provides a versatile handle for synthetic modification, allowing for the exploration of structure-activity relationships (SAR) and the development of highly potent and selective therapeutic agents.

A significant emerging application for bromo-naphthyridinones is in the development of chemical probes . These are small molecules designed to selectively interact with a specific protein or biological target, enabling the study of its function in a cellular context. nih.govebi.ac.ukox.ac.uknih.gov For instance, derivatives of brominated heterocyclic compounds are being investigated as inhibitors of bromodomains, which are key epigenetic readers involved in gene regulation. nih.govebi.ac.ukox.ac.uknih.gov The development of selective chemical probes for different bromodomain families is a critical step in validating these proteins as therapeutic targets for cancer and inflammatory diseases. nih.govnih.gov

Future prospects in this area include the design of bromo-naphthyridinone-based probes for a wider range of biological targets. The ability to precisely modify the scaffold will be crucial for achieving the high degree of selectivity required for these tools.

Table 1: Key Research Findings in Bromo-Naphthyridinone Chemistry

| Research Area | Key Finding | Potential Application |

| Medicinal Chemistry | 1,6-Naphthyridin-2(1H)-one is a privileged scaffold for drug discovery. mdpi.com | Development of new therapeutics. |

| Chemical Biology | Brominated compounds can act as selective inhibitors of bromodomains. nih.govebi.ac.ukox.ac.uk | Creation of chemical probes to study epigenetic mechanisms. nih.gov |

| Organic Synthesis | The bromine atom serves as a versatile synthetic handle for cross-coupling reactions. mdpi.com | Efficient synthesis of complex molecular architectures. |

Materials Science and Organic Electronics:

While less explored, the photophysical properties of naphthyridinone-based systems suggest potential applications in materials science. The extended π-system of the heterocyclic core can be tuned through chemical modification, including the introduction of heavy atoms like bromine, to alter their absorption and emission characteristics. This opens up possibilities for their use in:

Organic Light-Emitting Diodes (OLEDs): As components of the emissive layer or as host materials.

Organic Photovoltaics (OPVs): As electron-acceptor or electron-donor materials.

Sensors: Where changes in their photophysical properties upon binding to an analyte can be used for detection.

Future research will likely focus on the synthesis and characterization of novel bromo-naphthyridinone derivatives with tailored optoelectronic properties. The development of efficient synthetic routes to these materials will be a key challenge.

Computational Chemistry and Drug Design:

The future of drug discovery and materials design is increasingly reliant on computational methods. pelagobio.comdrugdiscoverytrends.comeuropeanpharmaceuticalreview.com For bromo-naphthyridinone chemistry, this includes:

In Silico Screening: Virtual libraries of bromo-naphthyridinone derivatives can be screened against biological targets to identify potential hits. pelagobio.com

Molecular Dynamics Simulations: To understand the binding modes of these compounds with their protein targets and to guide the design of more potent inhibitors.

Quantum Mechanical Calculations: To predict the electronic and photophysical properties of new materials for optoelectronic applications.

The integration of artificial intelligence and machine learning will further accelerate the discovery and optimization of bromo-naphthyridinone-based compounds for a variety of applications. pelagobio.comdrugdiscoverytrends.com

Q & A

Q. What are the common synthetic routes for 5-Bromo-1,6-naphthyridin-2(1H)-one, and how do reaction conditions influence yields?

- Methodological Answer : The compound is synthesized via cyclocondensation or cyclization strategies. For example, 5-Acetyl-3-bromo-6-(2-dimethylaminovinyl)-2(1H)-pyridinone reacts with ammonium acetate in dimethylformamide at 95°C for 5 hours to yield 3-bromo-5-methyl-1,6-naphthyridin-2(1H)-one (54%) . Cyclization of intermediates like 2-(2-dimethylaminovinyl)-5-methyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarbonitrile with HBr gas in chloroform at 5°C achieves 95% yield . Key factors include temperature control, solvent selection (e.g., dimethylformamide or chloroform), and reagent stoichiometry.

Q. How are structural and purity analyses performed for this compound derivatives?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) confirms regiochemistry, while High-Resolution Mass Spectrometry (HRMS) validates molecular weight. X-ray crystallography resolves tautomeric forms in solid-state structures . For purity, High-Performance Liquid Chromatography (HPLC) with UV detection at 254 nm is standard, coupled with elemental analysis (±0.4% for C, H, N).

Advanced Research Questions

Q. How can researchers systematically evaluate the biological activity of this compound analogs?

- Methodological Answer : Use SciFinder’s Concept tool to filter "Biological Study" data for 1,6-naphthyridin-2(1H)-ones, identifying prevalent targets (e.g., kinase inhibition). Prioritize analogs for in vitro assays:

- Kinase Inhibition : ATP-binding site competition assays (e.g., HTRF KinaseEASE).

- Anticancer Activity : Cell viability assays (MTT) in HCC cell lines (IC₅₀ determination) .

- Target Validation : CRISPR-Cas9 knockdown of FGFR4 in hepatocellular carcinoma models to confirm mechanism .

Q. What strategies address contradictory data in nitro-to-amine reductions of brominated 1,6-naphthyridinones?

- Methodological Answer : Stannous chloride (SnCl₂) in HCl at 95°C reduces nitro groups to amines with higher yields (78–91%) compared to Pd/C hydrogenation (<50%). Contradictions arise from competing side reactions (e.g., debromination). Mitigation steps:

Q. How can reactive intermediates like 3-bromo-5-ethyl-1,6-naphthyridin-2(1H)-one be stabilized during aminolysis?

- Methodological Answer : Aminolysis of brominated intermediates requires protecting-group strategies:

- One-Pot Chlorination-Amination : Treat with POCl₃ (reflux, 16 h) followed by NH₃/EtOH (100°C, sealed, 16 h) to achieve 92% yield .

- Solvent Selection : Use polar aprotic solvents (e.g., DMF) to stabilize reactive chloro intermediates.

- Low-Temperature Quenching : Add cold aqueous NaHCO₃ to halt premature decomposition.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。